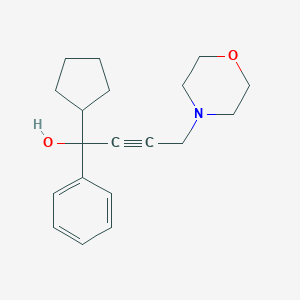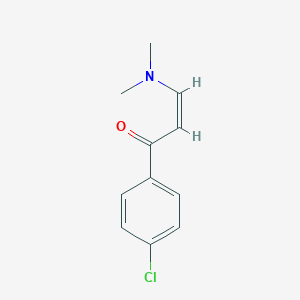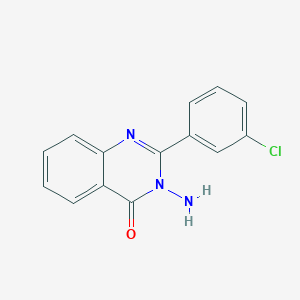
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one is a compound with the molecular formula C14H10ClN3O . It belongs to the class of quinazolinones, which are heterocyclic compounds that have a wide range of biological properties .
Synthesis Analysis
Quinazolinones and their derivatives can be synthesized through various methods. One such method involves heating a mixture of 2‑methyl-3-benzoxazin-4-one (VII) and hydrazine hydrate in ethanol for 1 hour .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one consists of 14 carbon atoms, 10 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .
Chemical Reactions Analysis
Quinazolinones and their derivatives have been found to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The antimicrobial activities of these compounds, especially against gram-positive strains, and fungi are due to their interaction with the cell wall and DNA structures .
Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one is 271.70 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound is also characterized by a topological polar surface area of 58.7 Ų .
Scientific Research Applications
Structural and Vibrational Study: 3-Amino-2-(4-chlorophenyl) quinazolin-4(3H)-one has been studied for its structural and vibrational properties using experimental and theoretical approaches. This includes investigating bonds order, charge-transfers, and topological properties (Castillo et al., 2012).
Synthesis Methods: The synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via conventional heating and microwave irradiation was compared, with the microwave-assisted method proving to be quicker and yielding higher (Muchlashi, 2022).
Antihistaminic Agents: Novel 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones have been synthesized and tested for H1-antihistaminic activity, with one compound showing promising results compared to standard antihistamines (Alagarsamy & Parthiban, 2012).
Antimicrobial Studies: Quinazolin-4(3H)-ones have been evaluated for their antimicrobial activities, showing remarkable antibacterial and antifungal activities (Patel et al., 2010).
Antitubercular Activity: N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives were synthesized and showed moderate to promising antitubercular activity (Pattan et al., 2006).
Antimicrobial Peptide Derivatives: Amino acid/dipeptide derivatives of quinazolin-3(4H)-one were synthesized and evaluated for their antimicrobial potential, showing moderate to significant antibacterial activity (Kapoor et al., 2017).
Antitumor Activity: Some 2, 3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated as antitumor agents, showing effectiveness against various cancer cell lines (Gawad et al., 2010).
Anticancer Agents: Quinazolin-4(3H)-one derivatives were investigated for their selective anticancer activity, showing good results in certain cases (Abdel-Rahman, 2006).
Anticancer Activity and EGFR-tyrosine Kinase Targeting: 2,3,7-trisubstituted Quinazoline derivatives synthesized showed remarkable activity against CNS SNB-75 Cancer cell line (Noolvi & Patel, 2013).
Analgesic and Anti-inflammatory Activities: Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and tested for their analgesic and anti-inflammatory activities (Alagarsamy et al., 2011).
Future Directions
Research on quinazolinones and their derivatives is ongoing, with a focus on developing new compounds with potent antimicrobial and cytotoxic activities . Future studies may also explore the potential of these compounds in the treatment of various diseases, given their wide range of biological properties .
properties
IUPAC Name |
3-amino-2-(3-chlorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVICHDPWQXYHQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

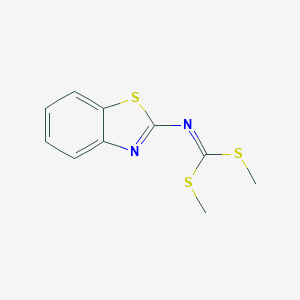
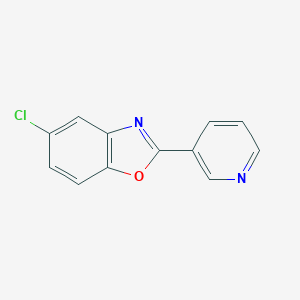
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B346112.png)
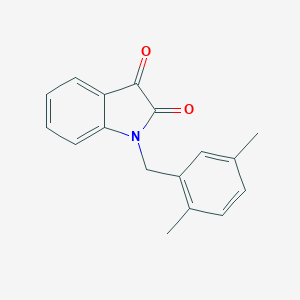
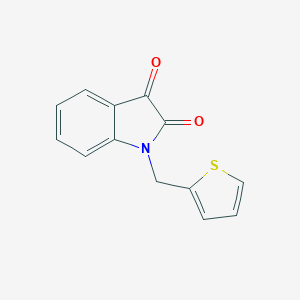
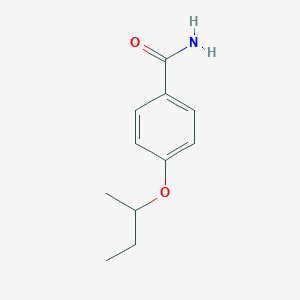
![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)
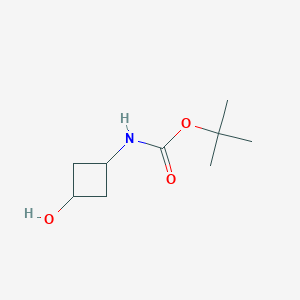
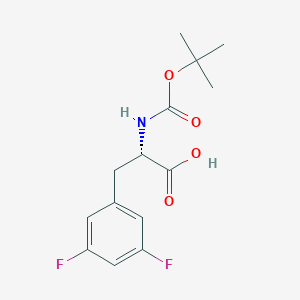
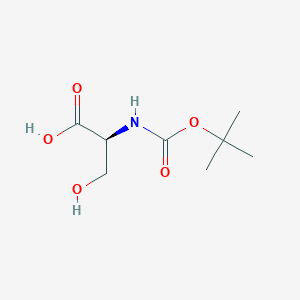
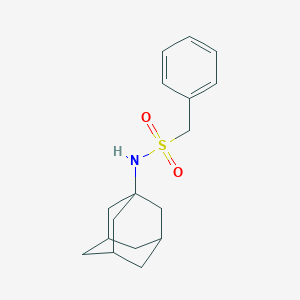
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
